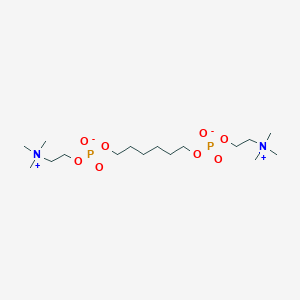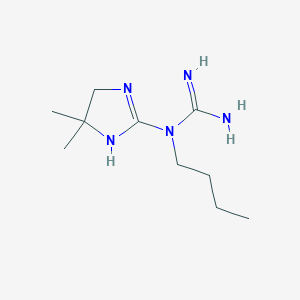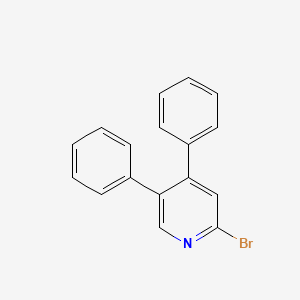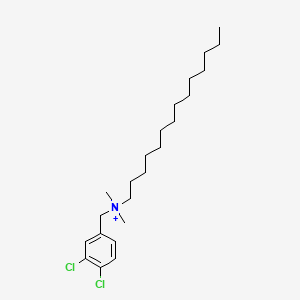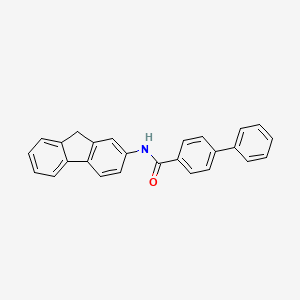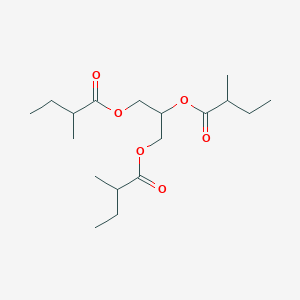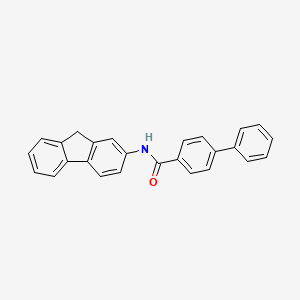![molecular formula C9H10FN3O B12818323 (7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of fluorine and methoxy groups in this compound potentially enhances its biological activity and chemical stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For this compound, 4-fluoro-2-methoxybenzoic acid can be used.
Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole derivative with a suitable amine source, such as formaldehyde and ammonium chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the fluorine substituent, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to
Propiedades
Fórmula molecular |
C9H10FN3O |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
(4-fluoro-6-methoxy-1H-benzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10FN3O/c1-14-5-2-6(10)9-7(3-5)12-8(4-11)13-9/h2-3H,4,11H2,1H3,(H,12,13) |
Clave InChI |
FIIFDMYHSBGMRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)F)N=C(N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)
![4-Thiocyanato-1H-benzo[d]imidazol-5-amine](/img/structure/B12818256.png)
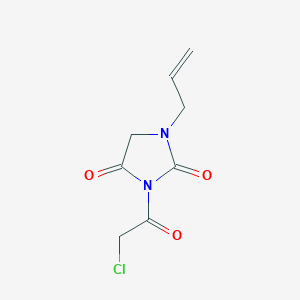

![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)
